molecular formula C23H22ClN3O4 B2506895 N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide CAS No. 1251601-04-3

N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide

カタログ番号: B2506895
CAS番号: 1251601-04-3
分子量: 439.9
InChIキー: SLISTIPOXBMAAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a benzoyl group substituted with a 4-methoxyphenylsulfonamide moiety at the 1-position and a sec-butyl group on the carboxamide nitrogen. This structure combines a sulfonamide pharmacophore, known for bioactivity in targeting enzymes and receptors, with a lipophilic sec-butyl chain that may enhance membrane permeability.

特性

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c1-13-17(24)4-3-15-22(13)26-18-6-7-27(11-16(18)23(15)29)12-21(28)25-14-2-5-19-20(10-14)31-9-8-30-19/h2-5,10H,6-9,11-12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLISTIPOXBMAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Carboxamide group : Contributes to its solubility and interaction with biological targets.
  • Sulfonamide moiety : Known for its antibacterial properties.
  • Methoxyphenyl group : Potentially enhances lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways.
  • Receptors : The compound may act as a modulator for specific receptors, influencing cellular responses.
  • Transporters : It may affect the activity of ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and distribution.

Antitumor Activity

Research indicates that compounds with similar structural motifs have demonstrated significant antitumor effects. For instance, studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22HT29

The presence of the methoxy group in the phenyl ring is believed to enhance cytotoxicity by facilitating interactions with target proteins involved in tumor growth regulation .

Antimicrobial Activity

Several studies have reported that sulfonamide derivatives exhibit antibacterial properties. The mechanism often involves competitive inhibition of bacterial enzymes such as dihydropteroate synthase, which is vital for folate synthesis in bacteria.

CompoundZone of Inhibition (mm)Bacteria
Compound C15E. coli
Compound D18S. aureus

These findings suggest that N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide could possess similar antimicrobial properties, warranting further investigation .

Study 1: Antitumor Efficacy

In a recent study involving the administration of related sulfonamide compounds to mice bearing tumors, significant tumor regression was observed. The study highlighted the importance of the piperidine core in enhancing bioavailability and therapeutic efficacy.

Study 2: Antimicrobial Assessment

A comparative study evaluated various sulfonamide derivatives against common pathogens. Results indicated that modifications in the side chains significantly influenced antimicrobial potency, suggesting a structure-activity relationship that could be leveraged in drug design.

類似化合物との比較

Structural Analogues and Substitution Patterns

The target compound shares structural motifs with several piperidine-4-carboxamide derivatives reported in the literature. Key comparisons include:

Sulfonyl Group Variations
  • 1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1): Features a 4-chlorobenzenesulfonyl group instead of 4-methoxyphenylsulfonyl. Molecular weight: 450.0 vs. ~550 (estimated for the target compound).
  • 1-[(4-Fluorophenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS 591226-92-5):

    • Substitutes the 4-methoxyphenyl group with 4-fluorophenyl and replaces the sec-butyl with a 2-phenylethyl chain.
    • Fluorine’s electronegativity enhances metabolic stability but may reduce solubility compared to methoxy .
  • N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide (CAS 923425-75-6):

    • Shares the 4-methoxyphenylsulfonyl group but incorporates a thiazole ring with 2,4-dimethylphenyl substitution.
    • The thiazole moiety may enhance π-π stacking interactions in biological targets .
Piperidine Core Modifications
  • Compound 10c (): Synthesized as 1-((4-methoxyphenyl)sulfonyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide. Differs in the aromatic substitution (pyridinyl-pyrimidine vs. benzoyl group) and lacks the sec-butyl chain.
Amide Chain Diversity
  • Sch225336 (): A CB2-selective bis-sulfone with a methoxyphenylsulfonyl group but a distinct bicyclic core. Highlights the role of sulfonyl groups in cannabinoid receptor binding, though structural divergence limits direct comparison .
Anti-Angiogenic Activity
  • Key Data: Compound Anti-Angiogenic Activity Molecular Weight Key Substituents Target Compound Not reported ~550 (estimated) 4-Methoxyphenylsulfonyl, sec-butyl 10c Active 543.21 4-Methoxyphenylsulfonyl, pyridinyl-pyrimidine 14c Active N/A Varied sulfonyl groups
Receptor Binding and Selectivity
  • The 4-methoxyphenylsulfonyl group in the target compound resembles Sch225336’s bis-sulfone structure (), which targets CB2 receptors. However, the absence of a bicyclic core in the target compound may reduce CB2 affinity .

Q & A

Q. Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₃₀N₃O₅S: 496.1878) .
  • ¹H/¹³C NMR : Key signals include the piperidine δ 2.8–3.4 ppm (CH₂N) and sulfonamide δ 7.6–8.1 ppm (aromatic SO₂NH) .
  • HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to assess purity (>98%) and detect trace impurities .

Advanced: What strategies elucidate the mechanism of action in enzyme inhibition studies?

Q. Methodological Answer :

Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., carbonic anhydrase II) to determine inhibition type (competitive/uncompetitive) and Ki values .

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Molecular Docking (AutoDock Vina) : Simulate binding poses with catalytic zinc in metalloenzymes, validating with mutagenesis studies (e.g., His94Ala mutants) .

Basic: How should initial biological activity screens be designed?

Q. Methodological Answer :

  • In Vitro Assays : Prioritize targets like carbonic anhydrases, kinases, or GPCRs using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis for CA inhibition) .
  • Cell-Based Viability (MTT Assay) : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) at 1–100 µM for 48h, with cisplatin as a positive control .
  • Dose-Response Curves : Use 8-point dilutions (10 nM–100 µM) to calculate IC₅₀ values .

Advanced: How can computational chemistry predict interactions with biological targets?

Q. Methodological Answer :

  • Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories; analyze RMSD/RMSF for binding-site residues .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., methoxy vs. chloro groups) .
  • ADMET Prediction (SwissADME) : Forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Basic: What parameters are critical to ensure synthesis reproducibility?

Q. Methodological Answer :

  • Reagent Stoichiometry : Exact molar ratios (e.g., 1.05 eq. sulfonyl chloride to prevent di-sulfonation) .
  • Moisture Control : Use Schlenk lines for amine coupling steps to avoid hydrolysis .
  • Reaction Monitoring : TLC (Rf ~0.3 in EtOAc/hexane 1:1) or in-situ IR for carbonyl (1700 cm⁻¹) disappearance .

Advanced: How to address conflicting bioactivity data across studies?

Q. Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., pH, ionic strength) from published IC₅₀ values .
  • Compound Stability Tests : Incubate in PBS (pH 7.4, 37°C) for 24h; analyze degradation via LC-MS .
  • Orthogonal Assays : Validate enzyme inhibition with fluorescence polarization and surface plasmon resonance (SPR) .

Basic: What purification techniques are suitable post-synthesis?

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1) for high recovery (~80%) of crystalline product .
  • Flash Chromatography : Optimize gradient elution (5→20% MeOH/CH₂Cl₂) to separate regioisomers .
  • Prep-HPLC : Apply C18 columns with 0.1% formic acid modifiers for >99% purity in milligram quantities .

Advanced: How to design pharmacokinetic studies in preclinical models?

Q. Methodological Answer :

In Vivo Absorption : Administer 10 mg/kg (oral/i.v.) in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (LOQ: 1 ng/mL) .

Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., sulfonamide hydrolysis or glucuronidation) .

Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in liver/kidney via scintillation counting .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。